1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common reagents used in these reactions include molecular bromine, glacial acetic acid, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial or viral DNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be compared with other quinolone derivatives, such as:
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Known for its antibacterial properties.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Used in the synthesis of various heterocyclic compounds.
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide: An effective anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
CAS No. |
90034-03-0 |
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Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-hexyl-4-oxo-2-phenylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C22H23NO3/c1-2-3-4-8-13-23-19-12-11-17(22(25)26)14-18(19)21(24)15-20(23)16-9-6-5-7-10-16/h5-7,9-12,14-15H,2-4,8,13H2,1H3,(H,25,26) |
InChI Key |
IDTBWACXCNJIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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